1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a morpholine ring and a piperazine moiety, which are both known for their biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological disorders.
The compound can be synthesized through various chemical processes, often involving piperazine and morpholine derivatives as starting materials. Research articles and synthetic studies provide insights into its synthesis and potential applications in drug discovery.
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one can be classified as:
The synthesis of 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one typically involves multi-step reactions that may include:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and purification steps like recrystallization or chromatography to isolate the desired product in high purity.
The molecular formula is , with a molecular weight of approximately 234.3 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one can participate in various chemical reactions, including:
Reaction conditions such as solvent choice, temperature, and reaction time play crucial roles in determining the yield and purity of the synthesized compound. Monitoring these reactions often involves chromatographic techniques to assess progress.
The mechanism of action for 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one is not fully elucidated but is hypothesized to involve:
Studies on similar compounds indicate potential efficacy in treating anxiety, depression, or other neurological disorders due to their structural similarities with known psychoactive agents.
The physical properties of 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one include:
Key chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to determine purity and stability over time.
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects compared to existing treatments.
The morpholine and piperazine rings are privileged structural motifs in medicinal chemistry due to their favorable physicochemical properties and versatile interactions with biological targets. These saturated nitrogen heterocycles contribute significantly to the development of bioactive molecules, enhancing target affinity, solubility, and metabolic stability.
Piperazine is a six-membered ring containing two nitrogen atoms at opposing positions, enabling diverse substitution patterns and protonation states across physiological pH ranges. This versatility facilitates multiple binding modes with biological targets, particularly receptors and enzymes in the central nervous system. The piperazine ring’s significance is exemplified in the design of dual-target ligands for opioid use disorder (OUD) treatment. Research demonstrates that piperazine derivatives can function as potent dopamine D3 receptor (D3R) antagonists/partial agonists while simultaneously engaging µ-opioid receptors (MOR). This dual-target approach aims to retain MOR-mediated analgesia while mitigating abuse liability through D3R modulation. Piperazine-containing compounds achieve sub-micromolar to nanomolar binding affinities at these critical CNS targets, underscoring the scaffold’s capacity for high-affinity interactions [6]. The scaffold’s basic nitrogen atoms often participate in essential hydrogen bonding or ionic interactions within target binding pockets.
Morpholine, a six-membered heterocycle containing one nitrogen and one oxygen atom, contributes distinct advantages to molecular design. Its oxygen atom introduces polarity without excessive hydrogen-bonding capacity, often improving aqueous solubility and passive membrane permeability—a crucial balance for oral bioavailability. Morpholine-containing compounds demonstrate enhanced penetration into bacterial cells, a property leveraged in antibiotic enhancer design. For instance, morpholine derivatives effectively inhibit bacterial efflux pumps like AcrAB-TolC in Gram-negative pathogens such as Klebsiella aerogenes, restoring antibiotic activity. This inhibition is attributed partly to the morpholine’s amphiphilic character, enabling interactions with both hydrophilic and hydrophobic regions of efflux pump proteins [8]. The morpholine ring’s contribution to molecular rigidity can also optimize spatial orientation of pharmacophoric elements.
Table 1: Comparative Roles of Piperazine and Morpholine Scaffolds in Bioactive Compounds
Scaffold | Key Physicochemical Properties | Primary Biological Contributions | Representative Applications |
---|---|---|---|
Piperazine | • Basic pKa (often 6-9.5 enabling protonation) • Conformational flexibility • Capacity for hydrogen bond donation/acceptance | • High-affinity binding to CNS targets (e.g., D3R, MOR) [6] • Modulation of receptor signaling profiles (agonist/antagonist) • Improved solubility of attached lipophilic pharmacophores | • Dual-target MOR agonist/D3R antagonists for OUD [6] • Antipsychotics • Antidepressants |
Morpholine | • Moderate basicity (pKa ~7-8 for morpholine nitrogen) • Polarity from oxygen atom • Lower hydrogen-bonding potential than piperazine • Conformational constraint | • Efflux pump inhibition (e.g., AcrAB-TolC) [8] • Enhanced membrane permeability and cellular accumulation • Solubility modulation without excessive hydrophilicity | • Antibiotic adjuvants/EPIs against MDR bacteria [8] • Kinase inhibitors |
The integration of both morpholine and piperazine within a single molecule, as seen in 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one, represents a strategic approach to synergize the beneficial properties of both heterocycles. This combination potentially enables multifaceted target engagement—leveraging piperazine’s affinity for aminergic receptors and morpholine’s solubility and permeability advantages—while the flexible butanone linker permits optimal spatial separation for interacting with distinct binding domains. Computational analyses suggest such structures can exploit structural similarities between target proteins (e.g., MOR and D3R), facilitating the design of bitopic or bivalent ligands capable of simultaneous or sequential binding [6]. The presence of multiple heteroatoms also provides handles for further chemical modification, making this core structure a versatile platform for lead optimization campaigns focused on diverse therapeutic areas.
The butanone linker (‑CO‑CH2‑CH2‑CH2‑) in 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one is not merely a passive spacer; it is a critical determinant of molecular conformation, pharmacokinetic behavior, and ultimately, biological efficacy. This four-atom tether, featuring a carbonyl group adjacent to the morpholine ring and a three-carbon alkyl chain terminating at the piperazine nitrogen, embodies key design principles for connecting distinct pharmacophoric elements in multi-target ligands.
The carbonyl group (ketone) serves multiple essential functions. Firstly, it introduces a polar, hydrogen-bond accepting moiety that can participate in specific interactions with target proteins, potentially enhancing binding affinity. Secondly, it significantly influences the molecule’s conformation. The sp2 hybridized carbon imposes planarity around the morpholine-carbonyl bond, restricting rotational freedom compared to a purely alkyl chain. This partial rigidity helps pre-organize the molecule, reducing the entropic penalty upon binding to biological targets. Thirdly, the carbonyl group modulates electron density distribution along the linker, potentially affecting the basicity of the piperazine nitrogens and their ability to form ionic interactions [7]. Its electron-withdrawing nature also impacts the acidity of adjacent protons, though these are absent in the alkyl portion.
The propylene chain (‑CH2‑CH‑2‑CH2‑) provides critical spatial separation between the morpholine and piperazine rings. Research on bivalent and bitopic ligands, particularly those targeting GPCR pairs like MOR and D3R, indicates that linker length is crucial for simultaneous or optimal binding to proximal binding sites. A three-methylene spacer (approximately 6-8 Å center-to-center distance) often represents an optimal length for connecting pharmacophores targeting such receptor pairs. Shorter linkers may prevent simultaneous engagement, while longer chains can introduce excessive flexibility, reducing binding entropy and potentially promoting off-target interactions [6]. The alkyl chain’s flexibility allows the terminal piperazine ring to explore conformational space, enabling adaptation to binding pockets of varying geometries. This adaptability is particularly valuable in designing ligands for targets with less defined or flexible binding sites.
Table 2: Influence of Linker Structural Features on Pharmacophore Properties
Linker Feature | Structural Impact | Functional Consequence | Design Rationale Supported by Research |
---|---|---|---|
Carbonyl Group (Adjacent to Morpholine) | • Introduces polarity and planarity • Acts as strong H-bond acceptor • Reduces rotational freedom locally | • Enhances solubility (logP modulation) • Enables specific H-bond interactions with targets • Partially pre-organizes molecule for binding | • Key for maintaining ligand orientation within binding pockets [7] • Contributes to molecular recognition beyond simple spacing |
Three-Methylene Spacer (‑CH₂-CH₂-CH₂-) | • Provides ~6-8 Å distance between heterocycles • High torsional flexibility • Hydrophobic character | • Enables dual pharmacophore engagement with spaced binding sites [6] • Allows conformational adaptation to target • Balances lipophilicity/hydrophilicity | • Optimal length demonstrated for MOR/D3R bitopic ligands [6] • Flexibility aids in achieving bioactive conformation despite protein flexibility |
Overall Length (4 atoms including carbonyl C) | • Total span sufficient to bridge common sub-site distances in proteins | • Facilitates simultaneous binding to orthosteric and allosteric sites • Reduces steric clash between pharmacophores | • Critical for efficacy in bivalent inhibitor designs targeting protein complexes or dimeric receptors |
The butanone linker exemplifies the principle of modular design in medicinal chemistry. Its structure allows for straightforward synthetic modifications—such as homologation (changing the alkyl chain length), introducing branching, or incorporating heteroatoms—to systematically explore structure-activity relationships (SAR) and optimize potency, selectivity, or physicochemical properties. For instance, shortening the propylene chain to ethylene might enhance rigidity but risk insufficient separation for dual-target engagement. Conversely, extending it could improve potency for specific target pairs but potentially compromise metabolic stability or oral absorption. The carbonyl group could be bioisosterically replaced (e.g., with sulfone or amide) to modulate electronic properties or metabolic susceptibility. Computational modeling studies, including docking and molecular dynamics simulations, leverage the defined geometry of linkers like this butanone to predict optimal configurations for novel bitopic ligands targeting complex biological targets like GPCR heteromers or allosteric sites on bacterial resistance proteins (e.g., PBP2a) [6] [8]. The linker’s influence extends beyond affinity to functional outcomes; in dual-target ligands, the spatial presentation dictated by the linker can bias signaling toward desired pathways (e.g., G-protein vs. β-arrestin recruitment at MOR) or determine the efficacy of efflux pump inhibition by modulating access to deep binding pockets.
Table 3: Key Identifiers for 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Name | 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one | IUPAC Nomenclature |
CAS Registry Number | 1097785-90-4 | Chemical Abstracts Service [2] [3] [4] |
Molecular Formula | C12H23N3O2 | Elemental Analysis [3] [4] |
Molecular Weight | 241.33 - 241.34 g/mol | Calculated from Formula [3] [4] |
SMILES | O=C(CCCN1CCNCC1)N1CCOCC1 | Simplified Molecular-Input Line-Entry System [3] [4] |
InChIKey | JIIMOZGXTJELIC-UHFFFAOYSA-N | International Chemical Identifier Hash [4] |
Common Synonyms | • 4-(4-(4-Morpholinyl)-4-oxobutyl)-1-piperazinecarboxylic acid ethyl ester (related) • Morpholine, 4-[4-(1-piperazinyl)butyryl]- | Chemical Supplier Databases [4] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7